molecular formula C14H19NO B102146 N-Benzylnortropine CAS No. 18717-73-2

N-Benzylnortropine

Cat. No.: B102146
CAS No.: 18717-73-2
M. Wt: 217.31 g/mol
InChI Key: HCBGIBWAPOFRKI-PBWFPOADSA-N
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Description

N-Benzylnortropine is a chemical compound with the molecular formula C14H19NO It is a derivative of tropane, a bicyclic organic compound, and features a benzyl group attached to the nitrogen atom of the tropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylnortropine can be synthesized through several methods. One common synthetic route involves the reaction of tropinone with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

    Starting Materials: Tropinone and benzyl bromide.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: Tropinone is dissolved in DMF, and sodium hydride is added to deprotonate the nitrogen atom. Benzyl bromide is then added slowly to the reaction mixture, and the reaction is allowed to proceed until completion.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylnortropine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the tropane ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

N-Benzylnortropine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity due to its structural similarity to tropane alkaloids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: this compound is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N-Benzylnortropine is primarily related to its interaction with biological targets such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

N-Benzylnortropine can be compared with other tropane derivatives, such as:

    Cocaine: Both compounds share a tropane backbone, but cocaine has a methyl ester group and a benzoyl group, making it more potent as a stimulant.

    Atropine: Atropine has a similar tropane structure but with different substituents, leading to its use as an anticholinergic agent.

    Scopolamine: Another tropane derivative, scopolamine, has a similar structure but is used primarily for its antimuscarinic effects.

This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other tropane derivatives.

Properties

IUPAC Name

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBGIBWAPOFRKI-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316096
Record name N-Benzylnortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18717-73-2
Record name N-Benzylnortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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